Volasertib

Übersicht

Beschreibung

Volasertib, auch bekannt als BI 6727, ist ein experimenteller niedermolekularer Inhibitor des Polo-like-Kinase-1 (PLK1)-Proteins. Es wird von Boehringer Ingelheim zur Verwendung als Antikrebsmittel entwickelt. This compound gehört zu einer neuartigen Klasse von Medikamenten, den Dihydropteridinonderivaten . Es hat vielversprechende Aktivität in verschiedenen Krebszelllinien und Xenograft-Modellen des menschlichen Krebses gezeigt .

Herstellungsmethoden

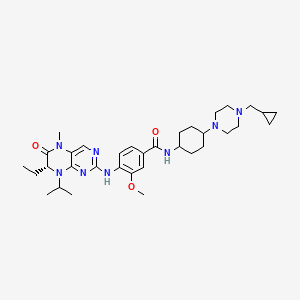

Die Herstellung von this compound beinhaltet mehrere synthetische Wege und Reaktionsbedingungen. Eine Methode umfasst die nucleophile Substitution eines Zwischenprodukts 2-Amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinon mit einem Zwischenprodukt N-[trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamid . Dieser Prozess zeichnet sich durch seine Einfachheit, milde Bedingungen und minimale Nebenwirkungen aus, was ihn für die industrielle Produktion geeignet macht .

Wissenschaftliche Forschungsanwendungen

Es hat eine klinische Wirksamkeit bei einer Reihe von bösartigen Erkrankungen gezeigt, wobei die vielversprechendsten Ergebnisse bei Patienten mit akuter myeloischer Leukämie (AML) erzielt wurden . Volasertib wurde in Studien zur Behandlung von Leukämie, Neoplasien, myelodysplastischen Syndromen und anderen verwandten Erkrankungen verwendet . Es befindet sich derzeit in der Phase III der Entwicklung als potenzielle Behandlung für Patienten mit AML, die für eine intensive Remissionsinduktionstherapie nicht in Frage kommen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es kompetitiv an die ATP-Bindungstasche des PLK1-Proteins bindet . PLK1-Proteine befinden sich im Kern aller sich teilenden Zellen und steuern mehrere Stadien des Zellzyklus und der Zellteilung . Durch die Hemmung von PLK1 verhindert this compound seine Rolle im Zellzyklus und in der Zellteilung, was zu einem Zellzyklusarrest und programmiertem Zelltod führt . Dieser Wirkmechanismus macht this compound zu einem potenten und selektiven Zellzykluskinase-Inhibitor .

Wirkmechanismus

Target of Action

Volasertib, also known as BI 6727, is a small molecule inhibitor that primarily targets the Polo-like kinase 1 (PLK1) protein . PLK1 proteins are found in the nuclei of all dividing cells and control multiple stages of the cell cycle and cell division . Raised levels of the PLK1 protein are also found in many cancers .

Mode of Action

This compound works by blocking cell division . It achieves this by competitively binding to the ATP-binding pocket of the PLK1 protein . This interaction inhibits the function of PLK1, thereby disrupting the cell cycle and preventing cell division .

Biochemical Pathways

The inhibition of PLK1 by this compound affects the cell cycle, a critical biochemical pathway in cell division . PLK1 has key roles in many processes involved in control of the cell cycle, including entry into mitosis, DNA replication, and the stress response to DNA damage . By inhibiting PLK1, this compound disrupts these processes, leading to cell cycle arrest .

Pharmacokinetics

The pharmacokinetics of this compound in patients with acute myeloid leukemia (AML) alone or in combination with azacitidine is predictable and associated with low-to-mild patient variability . .

Result of Action

The inhibition of PLK1 by this compound results in the disruption of cell division, leading to cell cycle arrest and apoptosis . This means that the cells stop dividing and eventually die . This effect is particularly beneficial in the treatment of cancers, where uncontrolled cell division is a key characteristic .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For example, the presence of other drugs, such as azacitidine, can affect the action of this compound . .

Biochemische Analyse

Biochemical Properties

Volasertib blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . PLK1 proteins, found in the nuclei of all dividing cells, control multiple stages of the cell cycle and cell division .

Cellular Effects

This compound has shown promising activity in various cancer cell lines and xenograft models of human cancer . It has clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia (AML) . It has also demonstrated good glycaemic control, mediated by the glucose-dependent stimulation of insulin and suppression of glucagon secretion .

Molecular Mechanism

This compound is a novel small-molecule targeted therapy that blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein . It inhibits PLK1, preventing its roles in the cell cycle and cell division, which leads to cell arrest and programmed cell death .

Temporal Effects in Laboratory Settings

The safety of this compound has been consistent with other this compound studies . All studies were terminated prematurely following the discontinuation of this compound for non-clinical reasons by Boehringer Ingelheim .

Dosage Effects in Animal Models

In a xenotransplant mouse model of human AML, mice receiving this compound in combination with bortezomib showed superior disease control compared to mice receiving this compound alone . This highlights the potential therapeutic impact of this drug combination.

Metabolic Pathways

It is known that this compound blocks cell division by competitively binding to the ATP-binding pocket of the PLK1 protein .

Transport and Distribution

This compound can be taken either orally or via intravenous infusion. Once circulating in the blood stream, it is distributed throughout the body, crosses the cell membrane, and enters the nucleus of cells where it binds to its target, PLK1 .

Subcellular Localization

The catalytic activity and subcellular localization of PLK1, the target of this compound, are tightly regulated during cell cycle progression . The enzyme is located at centrosomes and kinetochores during early mitosis, and a fraction translocates to the midzone/midbody late in mitosis .

Vorbereitungsmethoden

The preparation of Volasertib involves several synthetic routes and reaction conditions. One method includes the nucleophilic substitution of an intermediate 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone with an intermediate N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide . This process is characterized by its simplicity, mild conditions, and minimal side effects, making it suitable for industrial production .

Analyse Chemischer Reaktionen

Volasertib durchläuft verschiedene Arten von chemischen Reaktionen, darunter die nucleophile Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Cyclopropancarbonylchlorid, Natriumborhydrid und Bortrifluorid-Diethylether . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um this compound zu produzieren .

Vergleich Mit ähnlichen Verbindungen

Volasertib wird mit anderen PLK1-Inhibitoren verglichen, wie z. B. BI 2536 . Obwohl beide Verbindungen auf dasselbe Protein abzielen, hat this compound in verschiedenen Krebszelllinien und Xenograft-Modellen eine vielversprechendere Aktivität gezeigt . Andere ähnliche Verbindungen umfassen PLK2- und PLK3-Inhibitoren, die ebenfalls eine Rolle bei der Zellzyklusregulation spielen . Die einzigartige Fähigkeit von this compound, die Mitose zu arretieren und die Apoptose durch das Targeting von PLK1 zu induzieren, unterscheidet es von anderen Inhibitoren .

Eigenschaften

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJFOWDRLKDSF-XKHVUIRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025694, DTXSID801099395 | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-65-4, 755038-54-1 | |

| Record name | Volasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.